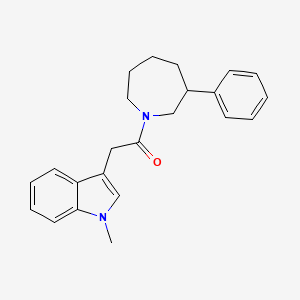

2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPFWJLFJUMCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the indole ring, followed by the introduction of the methyl group at the nitrogen atom. The azepane ring can be synthesized separately and then coupled with the indole derivative through a suitable linker.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or azepane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, indole derivatives are often explored for their potential as enzyme inhibitors, receptor agonists, or antagonists.

Medicine

In medicine, compounds with indole structures are investigated for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with biological targets such as enzymes, receptors, or DNA. The azepane ring might influence the compound’s binding affinity, selectivity, or pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs are indole-3-yl-ethanone derivatives, such as JWH-250, JWH-302, and JWH-201 (). Key differences include:

- Indole substitution: The target compound has a 1-methyl group on the indole nitrogen, whereas JWH analogs (e.g., JWH-250) feature a 1-pentyl chain.

- Ethanone substitution: The target compound’s ethanone is substituted with a 3-phenylazepane, contrasting with JWH analogs’ methoxyphenyl groups (e.g., 2-methoxyphenyl in JWH-250). The azepane ring introduces conformational flexibility and basicity due to the amine, unlike the planar, electron-rich methoxyphenyl groups.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Indole Substituent | Ethanone Substituent | Key Features |

|---|---|---|---|---|

| 2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone | C22H25N2O | 1-Methyl | 3-Phenylazepane | Flexible azepane ring; moderate basicity |

| JWH-250 | C22H25NO2 | 1-Pentyl | 2-Methoxyphenyl | High lipophilicity; planar aromatic system |

| JWH-302 | C22H25NO2 | 1-Pentyl | 3-Methoxyphenyl | Meta-substitution enhances dipole interactions |

| JWH-201 | C22H25NO2 | 1-Pentyl | 4-Methoxyphenyl | Para-substitution optimizes receptor binding |

Pharmacological and Physicochemical Properties

- Lipophilicity : The 1-methyl group on the indole reduces logP compared to JWH analogs, likely decreasing cell membrane permeability but improving aqueous solubility.

- Receptor Binding: JWH compounds target cannabinoid receptors (CB1/CB2) due to their methoxyphenyl groups mimicking endogenous ligands . The target compound’s azepane may instead interact with aminergic receptors (e.g., serotonin or dopamine receptors), though experimental confirmation is needed.

- Metabolic Stability : The azepane’s amine group may undergo hepatic oxidation, whereas JWH analogs’ methoxy groups are prone to demethylation, a common metabolic pathway.

Analytical Characterization

- Chromatography and Spectroscopy : JWH analogs are routinely analyzed via gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR), which identifies functional groups like methoxy and carbonyl . For the target compound, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) would be critical for elucidating the azepane ring’s conformation.

- Crystallography : SHELX-based refinement () is suitable for resolving the target compound’s stereochemistry, particularly the azepane ring puckering and indole orientation .

Biological Activity

2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound that features both an indole moiety and an azepane ring. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound may contribute to various biological interactions, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |

| CAS Number | 1705418-55-8 |

| Molecular Formula | C23H26N2O |

| Molecular Weight | 362.47 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Moiety : The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

- Formation of the Azepane Ring : This involves cyclization reactions using appropriate amine and halide precursors.

- Coupling Reactions : Finally, the indole and azepane moieties are coupled, often through a condensation reaction.

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets:

- Receptor Binding : The indole structure may allow for binding to neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound could modulate signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures exhibit anticancer properties. For instance, related indole derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines .

- Neuroprotective Effects : Some indole derivatives are known for their neuroprotective effects, which could be relevant for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds featuring azepane rings have been associated with anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory conditions.

Case Studies

A few notable studies exploring the biological activities of related compounds provide insights into the potential effects of this compound:

Study 1: Anticancer Activity

In a study examining a series of indole derivatives, it was found that certain compounds inhibited the viability of HeLa cells significantly. The mechanism was attributed to DNA intercalation and subsequent induction of apoptosis in cancer cells .

Study 2: Neuroprotective Effects

Research on indole-based compounds demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. This suggests a potential pathway for developing treatments for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-1-(3-phenyloxazolidin-2-one) | Indole and oxazolidine ring | Antimicrobial activity |

| 2-(1-methylindol-3-yl)-1-(3-piperidinyl)ethanone | Indole and piperidine ring | Antidepressant effects |

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling the indole moiety (1-methylindole) with a substituted azepane ring. Key steps may include nucleophilic substitution, Friedel-Crafts acylation, or amide bond formation. Intermediates are characterized using:

- Thin Layer Chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., δ ~2.5–3.5 ppm for azepane protons, δ ~7.0–8.0 ppm for indole aromatic protons) .

- Infrared Spectroscopy (IR) to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) to verify molecular weight .

Q. Which spectroscopic techniques are optimal for confirming the compound’s structural integrity?

- Methodological Answer : A combination of techniques ensures accuracy:

- ¹H/¹³C NMR to assign proton environments and carbon frameworks. For example, the ketone carbonyl carbon appears at ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy identifies functional groups, such as the azepane N–H stretch (~3300 cm⁻¹) and indole C–H bending .

- High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (e.g., C₂₂H₂₅N₂O) with <5 ppm error .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation (GHS H335: Respiratory irritation) .

- Storage : Store in a cool, dry place away from oxidizers.

- Emergency Protocols : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate its interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural homology to indole-containing ligands (e.g., serotonin receptors, cannabinoid receptors) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate protocols with co-crystallized ligands (PDB: 2XR, NRL) .

- Parameters : Set grid boxes to cover active sites (e.g., 25 ų), and run 50–100 genetic algorithm iterations .

- Analysis : Calculate binding energies (ΔG) and compare to known agonists/antagonists. Use PyMOL for visualization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor assays) and controls (e.g., JWH-250 as a reference compound) .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across ≥3 independent replicates.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., JWH-206, JWH-210) to identify substituent effects .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., –OH, –COOH) at the azepane or indole positions .

- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450 metabolism .

- In Silico Tools : Use SwissADME or pkCSM to predict logP, bioavailability, and clearance rates .

Q. What crystallographic strategies address discrepancies in structural data during refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.